REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.C[N:12]1[CH2:16][CH2:15][CH2:14][C:13]1=O.C(N(C(C)C)CC)(C)C.[C:27]1(C)[CH:32]=CC=[CH:29][CH:28]=1>>[Cl:1][C:2]1[N:7]([CH2:13][C:14]2[CH:29]=[CH:28][CH:27]=[CH:32][C:15]=2[C:16]#[N:12])[C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(N(C(N1)=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
α-bromotoluoylnitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
agitated for 2-3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to 20-30° C.
|
Type
|
CUSTOM
|
Details
|
quenched with deionized water (5 vol.) at less than 35° C.
|
Type
|
STIRRING
|
Details
|
agitated for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
agitated for at least one hour
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered
|
Type
|
WASH
|
Details
|
displacement washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 55-60° C.
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(N(C(N1CC1=C(C#N)C=CC=C1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |